

In-Depth Technical Guide on the Thermochemical Properties of Ethyl 3-methoxybenzoate

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Compound of Interest

Compound Name: Ethyl 3-methoxybenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **Ethyl 3-methoxybenzoate**. The information is compiled from various scientific sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science. This document presents quantitative data in structured tables, details the experimental and computational methodologies used for their determination, and includes a visualization of the workflow for establishing these properties.

Core Thermochemical Data

Ethyl 3-methoxybenzoate (CAS No: 10259-22-0), also known as ethyl m-anisate, is an aromatic ester with the chemical formula $C_{10}H_{12}O_3$. Accurate thermochemical data is crucial for understanding its stability, reactivity, and behavior in various chemical processes, which is of significant interest in drug design and development where molecular interactions and stability are paramount.

While extensive experimental data for this specific compound is not readily available in publicly accessible databases, valuable information can be gleaned from studies on closely related compounds and from computational estimations. The following tables summarize the key thermochemical properties.

Property	Symbol	Value	Unit	Source
Molecular Weight	MW	180.20	g/mol	--INVALID-LINK--
Standard Gibbs Free Energy of Formation (Calculated)	$\Delta_f G^\circ$	-202.82	kJ/mol	Cheméo[1]
Phase Change Data				
Normal Boiling Point	Tboil	533.65	K	NIST WebBook

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be considered an estimation. Experimental verification is recommended for high-precision applications.

Experimental and Computational Protocols

The determination of thermochemical data for compounds like **Ethyl 3-methoxybenzoate** typically involves a combination of experimental calorimetric techniques and computational quantum chemistry methods.

Experimental Methodologies

A common and highly accurate experimental technique for determining the enthalpy of formation of organic compounds is static-bomb combustion calorimetry.

Protocol for Static-Bomb Combustion Calorimetry:

- **Sample Preparation:** A precisely weighed sample of the substance (in the order of 0.5 to 1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb." For liquids like **Ethyl 3-methoxybenzoate**, the sample is typically encapsulated in a gelatin capsule or a similar combustible container with a known energy of combustion.
- **Bomb Assembly:** A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized

with pure oxygen to approximately 3 MPa.

- **Calorimeter Setup:** The bomb is placed in a calorimeter, which is a well-insulated container filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.
- **Combustion:** The sample is ignited by passing an electric current through a fuse wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid. The standard molar enthalpy of combustion of the sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, after applying corrections for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.
- **Enthalpy of Formation Calculation:** The standard molar enthalpy of formation of the compound in the condensed phase (liquid or solid) is then derived from its standard molar enthalpy of combustion using Hess's law.

Computational Methodologies

Quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules. The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that provide high accuracy for the calculation of enthalpies of formation.

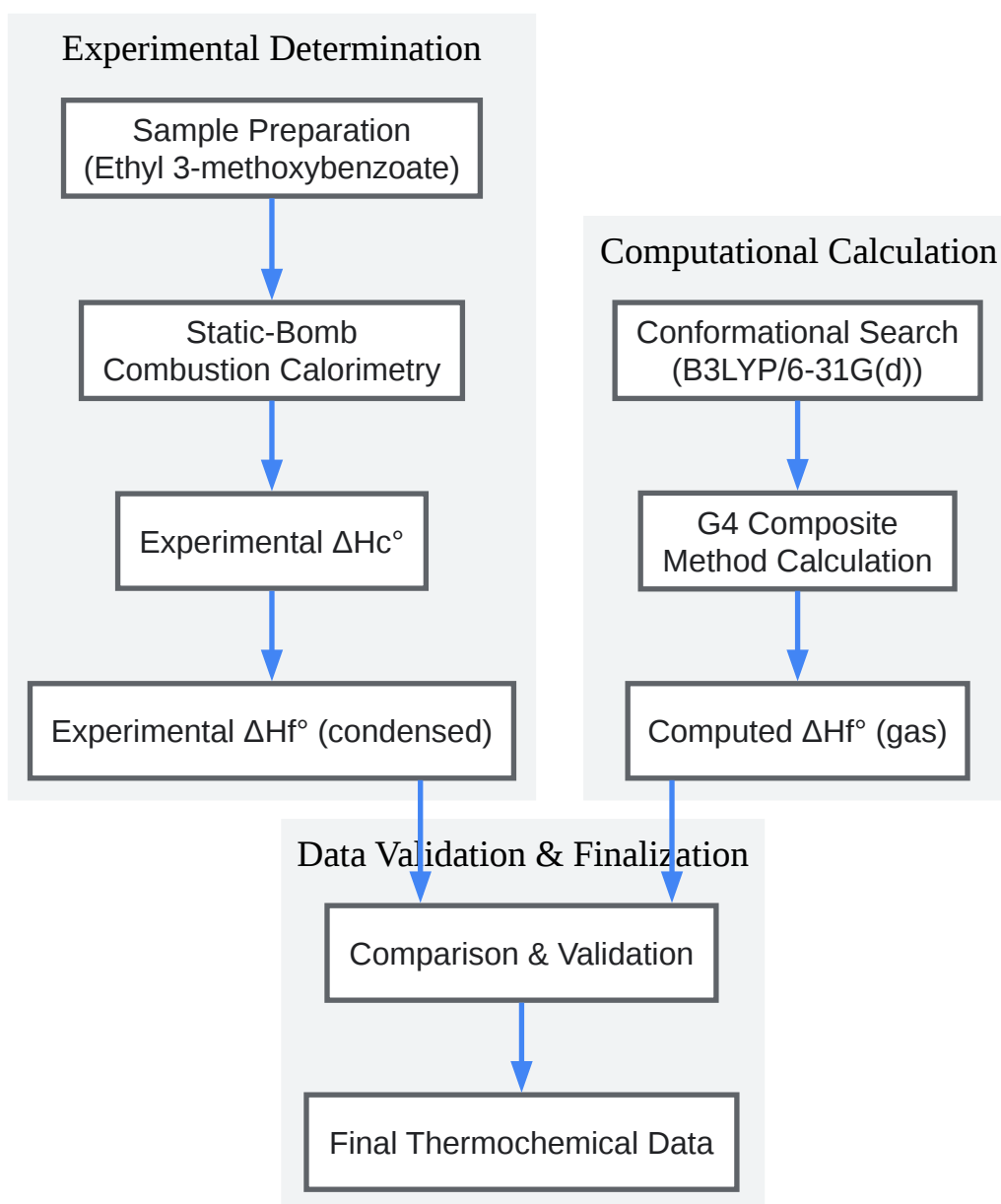
Protocol for G4 Composite Method Calculation:

- **Conformational Analysis:** The first step involves a thorough search for the most stable conformer(s) of the molecule. This is typically done using a lower level of theory, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

- **Geometry Optimization and Vibrational Frequencies:** The geometries of the identified stable conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(2df,p)). Vibrational frequency calculations are performed at the same level to confirm that the structures are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed on the optimized geometries using progressively larger basis sets and higher levels of theory (e.g., MP4, CCSD(T)).
- **Extrapolation to the Complete Basis Set Limit:** The calculated energies are extrapolated to the complete basis set (CBS) limit to reduce the basis set truncation error.
- **Core-Valence and Higher-Level Corrections:** Additional corrections are applied to account for core-valence electron correlation and higher-level correlation effects.
- **Calculation of Enthalpy of Formation:** The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization energy approach. This involves calculating the total atomization energy of the molecule and subtracting the experimental enthalpies of formation of the constituent atoms in their gaseous standard states.

Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like **Ethyl 3-methoxybenzoate**, combining both experimental and computational approaches for robust data validation.



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Caption: Workflow for determining thermochemical data.

This guide serves as a foundational resource for understanding the thermochemical properties of **Ethyl 3-methoxybenzoate**. For critical applications, it is highly recommended to consult peer-reviewed scientific literature for the most accurate and up-to-date experimental data.

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References

- 1. researchgate.net [researchgate.net]
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